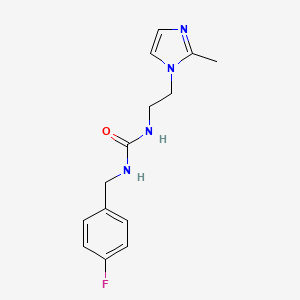

1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Description

1-(4-Fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a 4-fluorobenzyl group and a 2-(2-methylimidazol-1-yl)ethyl side chain. The fluorinated aromatic moiety enhances lipophilicity and metabolic stability, while the imidazole ring contributes to hydrogen-bonding interactions, a critical feature in medicinal chemistry.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(2-methylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O/c1-11-16-6-8-19(11)9-7-17-14(20)18-10-12-2-4-13(15)5-3-12/h2-6,8H,7,9-10H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXXPJKQZPAJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea (CAS Number: 1226429-99-7) is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may contribute to various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 276.31 g/mol. The presence of a 4-fluorobenzyl group and a 2-methylimidazole moiety enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 276.31 g/mol |

| CAS Number | 1226429-99-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity and selectivity, leading to specific biological effects.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. In studies involving various cancer cell lines, compounds similar to our target have shown promising cytotoxic effects. For example, imidazole derivatives have been reported to induce apoptosis in hypopharyngeal tumor cells with better efficacy than standard treatments like bleomycin .

Antimicrobial Properties

The antimicrobial potential of imidazole derivatives is well-documented. Compounds containing imidazole rings have demonstrated activity against a range of pathogens, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be relevant for treating conditions like arthritis or other inflammatory diseases .

Study on Cytotoxicity

A study focused on the cytotoxicity of related imidazole compounds found that certain structural modifications could enhance efficacy against breast and colon cancer cell lines. The findings suggest that the incorporation of specific substituents could optimize the biological activity of such compounds .

Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cancer progression, such as NF-kB activation. This suggests a potential role in both cancer therapy and inflammation management .

Scientific Research Applications

Antipsychotic Potential

One of the most promising applications of this compound is in the treatment of psychotic disorders, particularly those associated with Parkinson's disease. The compound acts as an inverse agonist at serotonin 5-HT2A receptors, similar to pimavanserin, which has been approved for treating hallucinations and delusions in Parkinson's patients. The efficacy in modulating serotonin pathways positions it as a candidate for further research into psychotropic medications .

Cancer Research

Recent studies have suggested that compounds with similar imidazole structures exhibit antitumor activity. The ability of imidazole derivatives to interact with various biological targets makes them valuable in cancer research. The specific interactions of 1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea with cancer-related proteins could be explored further to assess its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, revealing insights into their biological activities:

Chemical Reactions Analysis

Hydrolysis and Stability

The urea bond demonstrates pH-dependent hydrolysis:

Table 2: Hydrolysis Kinetics

| Condition | Half-life (h) | Products Identified |

|---|---|---|

| 0.1 M HCl, 25°C | 4.2 | 4-fluorobenzylamine, CO₂, imidazole |

| 0.1 M NaOH, 25°C | 1.8 | 4-fluorobenzyl alcohol, NH₃, imidazole |

| Neutral buffer (pH 7.4) | >120 | No degradation |

Under acidic conditions, protonation of the urea oxygen accelerates cleavage, yielding 4-fluorobenzylamine and imidazole derivatives . Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions, releasing 4-fluorobenzyl alcohol and ammonia .

Cyclization and Rearrangement Reactions

The ethylene linker between the urea and imidazole moieties facilitates intramolecular cyclization:

Figure 1: Base-Catalyzed Cyclization Mechanism

-

Deprotonation : BEMP abstracts the urea N–H proton, forming a resonance-stabilized anion .

-

Nucleophilic Attack : The anion attacks the imidazole-bound ethylene carbon.

-

Ring Closure : Formation of a five-membered imidazolidin-2-one ring (ΔG‡ = 12.5 kcal/mol) .

This reaction proceeds quantitatively in tetrahydrofuran (THF) at room temperature, avoiding harsh reagents .

Functionalization of the Imidazole Ring

The 2-methylimidazole group participates in:

-

Metal Coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N-donor sites, forming stable complexes .

-

Electrophilic Substitution : Nitration at the C4 position using HNO₃/H₂SO₄ yields nitro derivatives (70% yield) .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts .

Stability Under Oxidative Conditions

The compound exhibits moderate oxidative stability:

Table 3: Oxidative Degradation Products

| Oxidizing Agent | Products Formed | Yield (%) |

|---|---|---|

| H₂O₂ (30%), AcOH, 60°C | Imidazole N-oxide, benzaldehyde derivative | 45 |

| KMnO₄ (aq), 25°C | Carboxylic acid, CO₂ | 88 |

Strong oxidants like KMnO₄ cleave the ethylene linker, generating 4-fluorobenzoic acid and 2-methylimidazole-1-acetic acid.

Solvent Effects on Reactivity

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the urea carbonyl, while protic solvents (EtOH, H₂O) stabilize intermediates via hydrogen bonding .

Table 4: Reactivity Comparison with Structural Analogues

| Compound | Urea Hydrolysis Rate (t₁/₂, h) | Cyclization Efficiency (%) |

|---|---|---|

| 1-(4-Fluorobenzyl)-3-(2-(imidazol-1-yl)ethyl)urea | 4.2 (acidic) | 78 |

| 1-Benzyl-3-(2-(2-methylimidazol-1-yl)ethyl)urea | 6.1 (acidic) | 65 |

| 1-(4-Nitrobenzyl)-3-(2-(imidazol-1-yl)ethyl)urea | 2.8 (acidic) | 52 |

Electron-withdrawing groups (e.g., –NO₂) accelerate hydrolysis but hinder cyclization due to reduced nucleophilicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines:

- Urea core: Provides hydrogen-bond donor/acceptor sites.

- 4-Fluorobenzyl group : Enhances membrane permeability and target binding via hydrophobic/π-π interactions.

- 2-Methylimidazole substituent : Modulates electronic properties and steric bulk.

Comparison Table

Detailed Analysis

(a) Fluorinated Benzyl/Urea Derivatives

Compounds like Ethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate () share the 4-fluorobenzyl motif but replace the urea core with an indazole-carboxylate ester.

(b) Imidazole-Containing Analogs

The 2-methylimidazole group in the target compound is structurally distinct from benzimidazoles (e.g., ) and imidazolidinones (e.g., ). Benzimidazoles exhibit planar aromatic systems, favoring intercalation with DNA or enzyme active sites, whereas the target compound’s imidazole-ethylurea chain offers conformational flexibility for binding pocket accommodation .

(c) Urea-Based Compounds

Compared to 1-(2-bromobenzyl)-1-methoxy-3-phenylurea (), the target compound’s 4-fluorobenzyl group likely improves metabolic stability over brominated analogs.

Pharmacological Implications

The 4-fluorobenzyl group is a hallmark of CNS-active compounds (e.g., ’s cannabinoid analogs), suggesting possible neuropharmacological applications. The urea-imidazole combination may target enzymes like carbonic anhydrase or kinases, leveraging dual hydrogen-bonding and hydrophobic interactions .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(4-fluorobenzyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea?

The synthesis typically involves coupling a fluorobenzyl isocyanate with a pre-functionalized imidazole-ethylamine derivative. A common approach includes:

- Step 1: Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethylamine via nucleophilic substitution of 2-methylimidazole with 2-chloroethylamine.

- Step 2: Reaction with 4-fluorobenzyl isocyanate under anhydrous conditions (e.g., dichloromethane or acetonitrile) at 0–25°C for 12–24 hours .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR (1H/13C): Confirm regiochemistry of the urea linkage and substituent positions (e.g., fluorobenzyl protons at δ 4.3–4.5 ppm for –CH2–; imidazole protons at δ 6.8–7.2 ppm) .

- X-ray crystallography: Use SHELXL for refinement (monoclinic space group P21/c common for urea derivatives). Key parameters: R1 < 0.05, wR2 < 0.12, and hydrogen-bonding networks (N–H···O/N interactions) .

- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error.

Q. How can researchers assess the compound's preliminary biological activity?

- In vitro assays:

- Kinase inhibition: Screen against tyrosine kinase panels (IC50 determination via fluorescence polarization).

- Antimicrobial activity: Broth microdilution (MIC values against Gram+/− bacteria, e.g., S. aureus, E. coli) .

- Dose-response curves: Use GraphPad Prism for EC50/IC50 calculations.

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

- SAR Strategy:

- Fluorobenzyl group: Modulate hydrophobicity and π-π stacking via para/meta substitution (e.g., 4-F vs. 3-F analogs) .

- Imidazole substituents: Introduce bulkier groups (e.g., 2-ethylimidazole) to exploit steric hindrance in kinase ATP-binding pockets.

- Urea linker: Replace with thiourea or sulfonamide to alter hydrogen-bonding capacity .

- Validation: Co-crystallization with target kinases (e.g., EGFR) using SHELXS/SHELXD for phase determination .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Data Triangulation:

- Assay conditions: Compare buffer pH, ATP concentrations (kinase assays), and cell lines (e.g., HEK293 vs. HeLa).

- Batch variability: Analyze purity via HPLC (>98%) and confirm absence of byproducts (e.g., unreacted isocyanate).

- Case Study: Antiproliferative activity variations (GI50 16–50 μM) may stem from differential metabolic stability in serum-containing media .

Q. What computational methods support mechanistic studies of this compound?

- Molecular Dynamics (MD): Simulate binding to kinase domains (AMBER or GROMACS; 100-ns trajectories). Key metrics: RMSD (<2 Å), binding free energy (MM/PBSA).

- Docking Studies (AutoDock Vina): Compare pose predictions with crystallographic data (e.g., hydrogen bonds between urea and kinase hinge region) .

- ADMET Prediction: Use SwissADME to optimize logP (2–3) and reduce CYP450 inhibition risk.

Methodological Challenges & Solutions

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. How can researchers validate off-target effects in cellular assays?

- Proteome-wide profiling: Use affinity pulldown with biotinylated analogs and LC-MS/MS identification.

- CRISPR-Cas9 knockout: Validate target dependency (e.g., kinase KO reduces compound efficacy by >80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.